molecular formula C25H26BrN3O2 B304223 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

カタログ番号 B304223
分子量: 480.4 g/mol
InChIキー: UGSMEWWJXHUCIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is often referred to as a quinoline derivative and is synthesized through a specific method.

科学的研究の応用

The compound 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. The compound has shown potential as an antitumor agent and has been studied for its ability to inhibit the growth of cancer cells.

作用機序

The mechanism of action of 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. The inhibition of this enzyme leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
The compound 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

実験室実験の利点と制限

One of the significant advantages of using 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its ability to inhibit topoisomerase II selectively. This property makes the compound an excellent candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.

将来の方向性

The compound 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown great potential for use in cancer treatment. Future research could focus on developing more efficient synthesis methods for the compound, improving its solubility, and investigating its potential applications in other fields such as neurodegenerative diseases and infectious diseases. Additionally, studies could be conducted to investigate the compound's potential side effects and toxicity levels.
In conclusion, 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a compound that has significant potential for use in various fields. Its ability to inhibit topoisomerase II selectively makes it an excellent candidate for cancer treatment. However, further research is needed to fully understand the compound's potential applications and limitations.

合成法

The synthesis of 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-bromoaniline with 2,6,6-trimethyl-4-(4-methyl-2-pyridyl) hept-2-en-4-one in the presence of a base. The reaction yields a quinoline derivative that is then treated with a carboxylic acid to form the final compound.

特性

製品名

4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

分子式

C25H26BrN3O2

分子量

480.4 g/mol

IUPAC名

4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H26BrN3O2/c1-14-8-9-27-20(10-14)29-24(31)21-15(2)28-18-12-25(3,4)13-19(30)23(18)22(21)16-6-5-7-17(26)11-16/h5-11,22,28H,12-13H2,1-4H3,(H,27,29,31)

InChIキー

UGSMEWWJXHUCIG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C)C

正規SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C)C

ピクトグラム

Irritant

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。